(2,3-Difluoro-5-methoxy-phenyl)-methanol
Description
(2,3-Difluoro-5-methoxy-phenyl)-methanol is a fluorinated aromatic alcohol with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . Its IUPAC name is (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol, and it bears a benzyl alcohol core substituted with two fluorine atoms (at positions 2 and 3), a methoxy group (position 5), and a methyl group (position 4) on the aromatic ring. The CAS registry number is 1706461-15-5 . This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its fluorinated structure, which enhances metabolic stability and bioavailability.
Properties
CAS No. |
1386459-76-2 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
(2,3-difluoro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8F2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-3,11H,4H2,1H3 |
InChI Key |
GEGWKVHWICWLEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Difluoroaromatic Compounds
The compound shares structural similarities with other 2,3-difluoro-substituted aromatic derivatives listed in . Key comparisons include:
Table 1: Comparison of 2,3-Difluoro-Substituted Compounds
Key Observations:
Functional Group Influence: The benzyl alcohol group in the target compound contrasts with the phenol (2,3-Difluoro-5-Bromophenol) and carboxylic acid (2,3-Difluoro-5-methylbenzoic acid) in related structures. This difference affects acidity (phenols and carboxylic acids are more acidic than alcohols) and reactivity in substitution reactions. The aldehyde in 2,3-Difluoro-6-methoxybenzaldehyde offers distinct reactivity for nucleophilic additions, unlike the alcohol’s susceptibility to oxidation or esterification .
Substituent Effects: Methoxy vs. Methyl vs. Carboxylic Acid: The methyl group in the target enhances lipophilicity, while the carboxylic acid in 2,3-Difluoro-5-methylbenzoic acid adds polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
Comparison with Mono-Fluorinated and Methoxy-Substituted Compounds
lists 2-Fluorophenol (CAS 367-12-4) and 2-Methoxyethanol (CAS 109-86-4), which differ in backbone structure but share functional or substituent similarities.
Table 2: Functional Group and Backbone Comparison
Key Observations:
Acidity and Reactivity: 2-Fluorophenol is more acidic (pKa ~8.3) than the target compound (alcohol pKa ~15–16) due to the electron-withdrawing fluorine stabilizing the phenoxide ion . 2-Methoxyethanol, a glycol ether, exhibits higher water solubility compared to the aromatic target, making it suitable for solvent applications .
Structural Complexity: The target’s difluoro and methoxy substitution on an aromatic ring confers rigidity and electronic effects absent in simpler structures like 2-Methoxyethanol.
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